REACTION_CXSMILES
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[CH2:1]([O:3][C:4]1[CH2:8][CH2:7][C:6](=[O:9])[CH:5]=1)[CH3:2].C1C(=O)N([Br:17])C(=O)C1>C(Cl)(Cl)(Cl)Cl>[Br:17][C:5]1[C:6](=[O:9])[CH2:7][CH2:8][C:4]=1[O:3][CH2:1][CH3:2]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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C(C)OC1=CC(CC1)=O
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Name
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|
Quantity
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15.3 g
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Type
|
reactant
|
Smiles
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C1CC(=O)N(C1=O)Br
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Name
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|
Quantity
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15 mL
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Type
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solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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added portion-wise over 30 m
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Type
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CUSTOM
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Details
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After 1 h at 0° C. the mixture was partitioned between CH2Cl2 and saturated NaHCO3
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Duration
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1 h
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Type
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EXTRACTION
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Details
|
The aqueous layer was extracted with CH2Cl2
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Type
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WASH
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Details
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The pooled organic layers were washed with H2O (2×)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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FILTRATION
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Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
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Type
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CUSTOM
|
Details
|
The solid was recrystallized from pentane
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(CCC1OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |